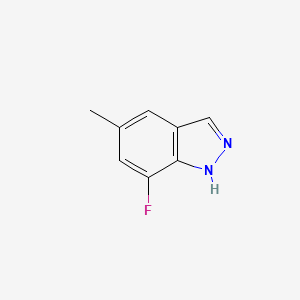

7-fluoro-5-methyl-1H-indazole

Description

Overview of Indazole Scaffolds as Privileged Heterocyclic Systems in Drug Discovery.tandfonline.com,nih.gov,pharmablock.com,researchgate.net,victoria.ac.nz,nih.gov

Indazole and its derivatives are recognized as "privileged scaffolds" in drug discovery. nih.govpharmablock.com This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thus serving as a fertile starting point for the development of novel therapeutic agents. The utility of the indazole scaffold is evidenced by its presence in numerous commercially available drugs and a multitude of compounds currently in clinical trials. nih.govresearchgate.net Indazoles are considered valuable isosteres of other important biological structures like indoles and phenols, often conferring improved physicochemical properties such as enhanced metabolic stability and lipophilicity. pharmablock.compnrjournal.comchemenu.com

The indazole nucleus, also known as benzopyrazole, is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. benthamdirect.comnih.govresearchgate.netwikipedia.org This arrangement results in two common tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.govmdpi.com First described by Emil Fischer in 1883, the indazole ring system is rare in nature, with only a few alkaloids like nigellicine (B1251354) and nigeglanine (B1252215) being identified. wikipedia.orgaustinpublishinggroup.com However, its synthetic accessibility and versatile chemical functionality have made it a staple in medicinal chemistry laboratories. austinpublishinggroup.comnih.gov

The structural significance of the indazole ring lies in its unique combination of a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridinic nitrogen atom). pharmablock.com This dual functionality allows it to form key interactions with biological targets, particularly the hinge region of protein kinases, making it a highly successful scaffold for kinase inhibitors. pharmablock.com

Table 1: Comparison of Physicochemical Properties of Indazole and its Bioisosteres

| Property | Indazole | Phenol (B47542) | Indole |

|---|---|---|---|

| Structure | Bicyclic (Benzene + Pyrazole) | Monocyclic (Benzene + Hydroxyl) | Bicyclic (Benzene + Pyrrole) |

| H-Bond Donor | Yes (NH) | Yes (OH) | Yes (NH) |

| H-Bond Acceptor | Yes (N) | Yes (O) | No |

| Metabolic Liability | Generally lower compared to phenol pharmablock.com | Prone to oxidation and conjugation | Prone to oxidation |

| Lipophilicity | Generally higher than phenol pharmablock.com | Lower | Higher |

The indazole scaffold is the foundation for a wide array of compounds with significant pharmacological activities. nih.govmdpi.com Research has extensively documented their utility across numerous therapeutic areas. nih.govnih.gov Indazole derivatives have been successfully developed as anti-inflammatory, anticancer, anti-HIV, antibacterial, antifungal, and antiarrhythmic agents. nih.govnih.govmdpi.com The versatility of the indazole core allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. mdpi.com This has led to the development of several FDA-approved drugs. mdpi.com

Table 2: Examples of Marketed Drugs Containing the Indazole Scaffold

| Drug Name | Therapeutic Area | Primary Mechanism of Action |

|---|---|---|

| Pazopanib | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) | Tyrosine Kinase Inhibitor mdpi.com |

| Axitinib | Oncology (Renal Cell Carcinoma) | Tyrosine Kinase Inhibitor nih.gov |

| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) wikipedia.orgmdpi.com |

| Granisetron | Antiemetic | Serotonin 5-HT3 receptor antagonist pnrjournal.comguidechem.com |

| Niraparib | Oncology (Ovarian, Fallopian Tube, Peritoneal Cancer) | PARP Inhibitor nih.gov |

| Entrectinib | Oncology (NTRK fusion-positive solid tumors, ROS1-positive NSCLC) | Tyrosine Kinase Inhibitor researchgate.net |

Strategic Importance of Fluorine Substitution in Contemporary Medicinal Chemistry.mdpi.com,benthamdirect.com

The incorporation of fluorine into potential drug candidates has become a widespread and powerful strategy in modern medicinal chemistry. tandfonline.comvictoria.ac.nznih.gov Its unique properties allow for the subtle yet impactful modulation of a molecule's physicochemical and pharmacological profile. researchgate.netvictoria.ac.nz The prevalence of this strategy is highlighted by the fact that in some years, up to 50% of drugs approved by the U.S. FDA have been organofluorine compounds. tandfonline.com

Table 3: Comparison of Hydrogen and Fluorine Properties in a Medicinal Chemistry Context

| Property | Hydrogen (H) | Fluorine (F) |

|---|---|---|

| Van der Waals Radius | 1.20 Å | 1.47 Å tandfonline.com |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 |

| Bond Strength with Carbon (C-X) | ~413 kJ/mol | ~485 kJ/mol tandfonline.com |

| Lipophilicity Contribution | Lower | Higher tandfonline.commdpi.com |

Strategically placing fluorine atoms can significantly enhance the binding affinity of a ligand for its target protein. tandfonline.com This can occur through direct interactions, such as the formation of hydrogen bonds or multipolar interactions with the protein backbone or side chains. nih.gov Fluorine's high electronegativity can also indirectly influence binding by altering the electronic properties of the rest of the molecule, thereby modulating the strength of other critical interactions. tandfonline.commdpi.com Furthermore, fluorine substitution can induce specific conformational preferences in a molecule, which may favor a bioactive conformation required for optimal target engagement. researchgate.netvictoria.ac.nz

Beyond enhancing binding affinity, fluorine serves as a versatile tool for optimizing drug-like properties. researchgate.netvictoria.ac.nz One of its most common applications is to improve metabolic stability. tandfonline.com The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by enzymes like cytochrome P450. tandfonline.commdpi.com This "metabolic blocking" can increase a drug's half-life and bioavailability. tandfonline.com Additionally, fluorine substitution can modulate a compound's lipophilicity and membrane permeability, which is crucial for its absorption, distribution, and ability to cross barriers like the blood-brain barrier. researchgate.netmdpi.com The powerful electron-withdrawing nature of fluorine can also be used to alter the pKa of nearby acidic or basic functional groups, which influences a compound's ionization state, solubility, and receptor interactions. victoria.ac.nzmdpi.com

Rationale for Investigating 7-Fluoro-5-methyl-1H-Indazole in Academic Research

The investigation of this compound in academic and industrial research is driven by its potential as a highly valuable chemical building block for the synthesis of more complex and potentially therapeutic molecules. chemenu.comresearchgate.net The rationale combines the established "privileged" nature of the indazole scaffold with the strategic benefits of its specific substitution pattern.

While detailed biological studies on this compound itself are not extensively published, its importance is underscored by its role as a synthetic intermediate. For example, research into the synthesis of more complex derivatives, such as 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid, explicitly identifies these structures as fluorine-containing indazole pharmaceutical intermediates. researchgate.net The commercial availability of closely related analogs, like 4-bromo-7-fluoro-5-methyl-1H-indazole chemscene.com, further signals the utility of this specific substitution pattern as a starting point for drug discovery programs aimed at creating novel indazole-based therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-5-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-5-2-6-4-10-11-8(6)7(9)3-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYBOPADEPCZQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)F)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 7 Fluoro 5 Methyl 1h Indazole and Its Analogs

Established Synthetic Pathways for Substituted Indazoles

The construction of the indazole nucleus is a cornerstone of synthetic organic chemistry, with numerous methods established for its formation. These pathways are often designed to be versatile, allowing for the introduction of various substituents on both the pyrazole (B372694) and benzene (B151609) rings, which is crucial for modulating the biological activity of the resulting molecules.

Cyclization reactions represent the most common and direct approach to forming the indazole ring system. These methods typically involve the formation of a crucial N-N bond and a C-N bond to close the pyrazole ring onto a benzene precursor. The choice of strategy depends on the availability of starting materials and the desired substitution pattern of the final product.

A practical and widely used method for synthesizing indazoles is the condensation reaction between ortho-fluorobenzaldehydes and hydrazine (B178648) or its derivatives. acs.orgnih.govuq.edu.au This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) where the hydrazine nitrogen displaces the ortho-fluorine atom to form the pyrazole ring. acs.org

A significant challenge in the direct condensation with aldehydes can be a competing Wolf-Kishner reduction, which leads to the formation of fluorotoluenes as byproducts. acs.orgacs.org To circumvent this, a more efficient variation involves the use of O-methyloxime derivatives of the o-fluorobenzaldehydes. The utilization of these derivatives effectively suppresses the undesired reduction pathway, leading to cleaner reactions and higher yields of the target indazole. acs.orgnih.govacs.org For instance, the reaction of 2-fluorobenzaldehyde (B47322) O-methyloxime with hydrazine results in a nearly threefold improvement in yield compared to methods using the hydrazone intermediate. acs.org

The reaction conditions and the nature of the substituents on the benzaldehyde (B42025) ring can influence the outcome. The following table summarizes the synthesis of various indazoles using this methodology.

| Starting Aldehyde | Reagent | Product | Yield (%) |

| 2-Fluorobenzaldehyde | Hydrazine Hydrate | 1H-Indazole | 28 |

| 2,6-Difluorobenzaldehyde | Hydrazine Hydrate | 7-Fluoro-1H-indazole | 56 |

| 2,4-Difluorobenzaldehyde | Hydrazine Hydrate | 5-Fluoro-1H-indazole | 85 |

| 2-Fluoro-5-nitrobenzaldehyde | Hydrazine Hydrate | 5-Nitro-1H-indazole | 80 |

| 2-Fluoro-4-chlorobenzaldehyde | Hydrazine Hydrate | 5-Chloro-1H-indazole | 82 |

This table presents data derived from research on the condensation of o-fluorobenzaldehydes with hydrazine. acs.org

Intramolecular oxidative C-H amination has emerged as a powerful strategy for the synthesis of 1H-indazoles from readily accessible hydrazones. researchgate.net This approach avoids the need for pre-functionalized substrates like ortho-haloarenes and instead relies on the direct formation of a C-N bond at an unactivated C-H position. These reactions are typically mediated by transition metal catalysts.

Silver(I)-mediated intramolecular oxidative C-H amination provides an efficient pathway for constructing a variety of 3-substituted 1H-indazoles. nih.govacs.orgewha.ac.kr Mechanistic studies suggest that this transformation proceeds through a single electron transfer (SET) process facilitated by the Ag(I) oxidant. nih.govacs.org This method is notable for its ability to synthesize indazoles with diverse functional groups at the 3-position, which can be challenging to access through other synthetic routes. nih.gov

Copper-promoted C(sp²)-H bond amination offers another effective route. researchgate.netresearchgate.net This method can be performed under mild conditions and often utilizes a cleavable directing group to facilitate the cyclization. The operational simplicity and tolerance for various functional groups make it an attractive approach for generating libraries of indazole derivatives. researchgate.net

The following table showcases examples of substituted indazoles synthesized via silver-mediated C-H amination.

| Product | Yield (%) |

| Methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | 93 |

| Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate | 90 |

| Methyl 1-(4-fluorophenyl)-1H-indazole-3-carboxylate | 89 |

| Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | 87 |

| Methyl 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-indazole-3-carboxylate | 85 |

This table presents data derived from research on silver(I)-mediated intramolecular oxidative C-H amination. nih.gov

Palladium catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the indazole scaffold is no exception. researchgate.net Palladium-catalyzed reactions offer efficient and versatile methods for forming the key bonds in the indazole ring system and for its subsequent functionalization. nih.gov

One prominent method is the palladium-catalyzed intramolecular N-arylation of arylhydrazones derived from 2-bromoaldehydes or 2-bromoacetophenones. acs.org This cyclization process effectively forms the N1-C7a bond of the indazole core. The choice of palladium precursor, ligand, and base is critical for achieving high yields. Ligands such as rac-BINAP, DPEphos, and dppf have been shown to be particularly effective. acs.org

Furthermore, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents onto the indazole ring. nih.govnih.gov This palladium-catalyzed reaction between a halo-indazole and a boronic acid is highly efficient for forming C-C bonds and is tolerant of a wide range of functional groups. nih.gov For example, C7-bromo-4-substituted-1H-indazoles can be successfully coupled with various boronic acids to generate novel C7-arylated indazoles. nih.gov More recently, palladium-catalyzed oxidative benzannulation of pyrazoles with internal alkynes has been developed as a convergent strategy to access substituted indazoles. acs.org

The table below summarizes the conditions and outcomes for the palladium-catalyzed synthesis of 1-aryl-1H-indazoles.

| Hydrazone Substrate | Pd-Catalyst/Ligand | Base | Solvent | Yield (%) |

| 2-Bromobenzaldehyde phenylhydrazone | Pd(dba)₂ / rac-BINAP | Cs₂CO₃ | Toluene | 96 |

| 2-Bromobenzaldehyde (4-methoxyphenyl)hydrazone | Pd(dba)₂ / rac-BINAP | Cs₂CO₃ | Toluene | 99 |

| 2-Bromobenzaldehyde (4-chlorophenyl)hydrazone | Pd(dba)₂ / DPEphos | K₃PO₄ | Toluene | 95 |

| 2-Chloro-5-nitrobenzaldehyde phenylhydrazone | Pd(OAc)₂ / rac-BINAP | Cs₂CO₃ | Toluene | 92 |

This table presents data derived from research on the palladium-catalyzed cyclization of arylhydrazones. acs.org

Cyclization Reactions for Indazole Ring Formation

Specific Synthetic Routes to 7-Fluoro-5-methyl-1H-Indazole and its Precursors

While general methods for indazole synthesis are well-established, the specific synthesis of this compound requires a tailored approach, starting from appropriately substituted precursors. The strategic placement of the fluorine at C7 and the methyl group at C5 must be controlled throughout the synthetic sequence.

The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available materials. A plausible route involves the construction of a substituted benzene ring followed by a cyclization reaction to form the indazole core.

A potential synthetic pathway could commence with a starting material such as 3-fluoro-5-methylaniline (B1303435) or 2,3-difluoro-5-methylbenzaldehyde (B13154007). Drawing parallels from the synthesis of similar analogs like 5-bromo-4-fluoro-1H-indazole google.com and 1‐(tert‐butoxycarbonyl)‐7‐fluoro‐3‐methyl‐1H‐indazole‐5‐carboxylic acid researchgate.net, a hypothetical route can be proposed:

Starting Material Selection : A suitable starting material would be 2,3-difluoro-5-methylbenzaldehyde. This precursor contains the required fluorine atom that will become the C7-fluoro substituent and the methyl group at the correct position.

Hydrazone Formation : The aldehyde would be condensed with hydrazine hydrate. This reaction is analogous to the established synthesis of fluoro-indazoles from o-fluorobenzaldehydes. chemicalbook.com The aldehyde reacts with hydrazine to form the corresponding hydrazone intermediate.

Cyclization : The formed 2,3-difluoro-5-methylbenzaldehyde hydrazone would then undergo an intramolecular nucleophilic aromatic substitution (SNAr). The terminal nitrogen of the hydrazone would displace the ortho-fluorine atom at the C2 position of the benzene ring. This cyclization step, typically promoted by heating, would yield the desired this compound ring system. chemicalbook.com

This proposed stepwise synthesis leverages established and reliable chemical transformations for indazole ring formation to target the specific this compound structure.

Convergent Synthesis Strategies for Fluoroindazoles

While a direct convergent synthesis for this compound is not extensively detailed in the reviewed literature, the synthesis of the related compound, 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid, from commercially available 2,3-difluorobenzoic acid provides a relevant example of a multi-step, albeit linear, approach that could be adapted into a convergent strategy. researchgate.net This synthesis involves a sequence of bromination, amidation, Grignard reaction, cyclization, amine protection, Suzuki coupling, and oxidation. researchgate.net A hypothetical convergent approach could involve the synthesis of a suitably functionalized fluorinated benzene derivative and a pyrazole precursor, followed by a late-stage coupling and cyclization to form the indazole ring.

General principles of convergent synthesis often involve transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to unite the key building blocks. For instance, a boronic acid-functionalized fluorinated phenyl ring could be coupled with a halogenated pyrazole derivative, followed by an intramolecular cyclization to yield the indazole core. The development of such convergent routes is crucial for the efficient and diverse production of novel fluoroindazole-based compounds.

Derivatization Strategies for Expanding this compound Chemical Space

To explore the structure-activity relationships (SAR) of this compound-based compounds, extensive derivatization of the core scaffold is essential. These strategies focus on introducing a variety of functional groups at different positions of the indazole ring system.

Functionalization at Nitrogen (N1, N2) and Carbon (C3, C4, C5, C6) Positions

The indazole ring offers multiple sites for functionalization, including the two nitrogen atoms of the pyrazole ring and the carbon atoms of both the pyrazole and benzene rings.

Nitrogen (N1, N2) Functionalization: The alkylation of the indazole nitrogen atoms is a common and crucial derivatization step. The reaction of an indazole with an alkyl halide in the presence of a base typically yields a mixture of N1 and N2 isomers. The regioselectivity of this reaction is highly dependent on the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used. beilstein-journals.org For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N1 alkylation for a range of substituted indazoles. beilstein-journals.org The separation of these regioisomers can often be achieved by chromatographic methods.

Carbon (C3) Functionalization: The C3 position of the indazole ring is another key site for introducing diversity. Various methods, including metal-catalyzed cross-coupling reactions, can be employed to install different substituents at this position. For example, palladium-catalyzed reactions can be used to form carbon-carbon or carbon-heteroatom bonds.

Carbon (C4, C5, C6) Functionalization: The functionalization of the carbocyclic ring of the indazole scaffold at the C4, C5, and C6 positions allows for the fine-tuning of the molecule's properties. Methods such as electrophilic aromatic substitution, directed ortho-metalation, and transition metal-catalyzed C-H activation can be utilized to introduce substituents onto the benzene ring. nih.gov For example, bromination can introduce a handle for further modifications via cross-coupling reactions. A patent describes the synthesis of 5-bromo-4-fluoro-1H-indazole, which can then undergo further reactions. google.com The strategic placement of functional groups at these positions can significantly impact the biological activity of the resulting analogs.

Analog Synthesis Approaches based on Indazole Core

The synthesis of analogs based on the indazole core is a cornerstone of drug discovery programs. These approaches often involve modifying the substituents at various positions of a pre-formed indazole scaffold or by utilizing different starting materials to construct novel indazole derivatives.

One common approach is the modification of existing functional groups. For example, a carboxylic acid group, such as in 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid, can be converted into a wide range of amides, esters, or other functional groups. researchgate.net

Another strategy involves building upon the indazole core by synthesizing more complex fused heterocyclic systems. For instance, pyrazole and dihydrothiadiazine skeletons can be developed from a common triazole precursor in a one-pot, multi-component reaction. nih.gov This highlights the versatility of heterocyclic building blocks in generating diverse chemical entities. The synthesis of pyrazole analogs often involves the reaction of diketones or their equivalents with hydrazine derivatives. nih.gov

The following table provides examples of different functionalization and analog synthesis approaches for indazole derivatives.

| Position(s) | Reaction Type | Reagents and Conditions | Product Type |

| N1/N2 | N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF) | N-alkylated indazoles |

| C3 | Cross-coupling | Aryl boronic acid, Palladium catalyst, Base | 3-Arylindazoles |

| C4, C5, C6 | C-H Functionalization | Directing group, Transition metal catalyst (e.g., Rh, Pd) | C-H functionalized indazoles |

| C7 | Bromination/Cross-coupling | NBS; Aryl boronic acid, Palladium catalyst, Base | 7-Arylindazoles |

| Core Modification | Cyclocondensation | Diketone, Hydrazine derivative | Pyrazole-fused indazoles |

Regioselectivity and Stereoselectivity Considerations in this compound Synthesis

Regioselectivity: As mentioned in the context of N-alkylation, controlling the regioselectivity of reactions on the indazole ring is a significant challenge and a critical aspect of its synthesis and derivatization. The electronic and steric effects of the substituents on the indazole ring play a crucial role in directing incoming reagents to a specific position. beilstein-journals.org For example, in N-alkylation, the ratio of N1 to N2 isomers can be influenced by the choice of base and solvent. A detailed study on the N-alkylation of the 1H-indazole scaffold highlighted that electron-withdrawing groups at the C7 position can favor N2-alkylation, while other substituents can lead to a preference for N1-alkylation. beilstein-journals.org

Stereoselectivity: The parent molecule, this compound, is achiral. Therefore, stereoselectivity is not a concern in its synthesis. However, stereoselectivity becomes a critical consideration when synthesizing derivatives of this compound that contain one or more chiral centers. The introduction of chirality can be achieved through various methods, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, the synthesis of chiral pyrazole-containing compounds has been demonstrated through multi-component reactions involving chiral aldehydes or other chiral building blocks. nih.gov When a chiral center is introduced, it is often necessary to separate the resulting enantiomers or diastereomers, or to develop stereoselective synthetic routes that favor the formation of the desired stereoisomer.

The following table summarizes key considerations for regioselectivity and stereoselectivity in the synthesis of this compound and its derivatives.

| Aspect | Key Considerations | Examples |

| Regioselectivity | N1 vs. N2 Alkylation: Influenced by substituents, base, and solvent. | Use of NaH in THF often favors N1-alkylation. |

| C-H Functionalization: Directed by existing functional groups. | A directing group at N1 can facilitate functionalization at C7. | |

| Stereoselectivity | Introduction of Chirality: Use of chiral reagents, catalysts, or starting materials. | Asymmetric synthesis of a side chain to be attached to the indazole core. |

| Separation of Stereoisomers: Chiral chromatography or crystallization techniques. | Resolution of a racemic mixture of a chiral indazole derivative. |

Structure Activity Relationship Sar and Design Principles for 7 Fluoro 5 Methyl 1h Indazole Derivatives

Elucidation of Key Pharmacophoric Features within the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a versatile pharmacophore found in numerous biologically active compounds. nih.govcaribjscitech.com It is often considered a bioisostere of purines, indoles, and benzimidazoles, allowing it to interact with a wide range of biological targets. sci-hub.sepnrjournal.com The key pharmacophoric features of the indazole scaffold that are critical for molecular recognition and biological activity include:

Hydrogen Bonding Capacity: The two nitrogen atoms within the pyrazole ring can act as both hydrogen bond donors (N-H at the N1 position) and acceptors (the lone pair on the N2 atom). caribjscitech.com This dual capability allows for critical interactions with amino acid residues in protein binding sites, such as kinases and proteases.

Aromatic System: The planar, 10-π electron aromatic system facilitates π-π stacking and hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the target protein. sci-hub.se

Structural Rigidity and Substituent Vector: The rigid bicyclic structure provides a defined orientation for substituents placed at various positions (e.g., C3, C5, C6, N1). This allows for the precise positioning of functional groups to optimize interactions within a binding pocket. The indazole moiety can serve as a surrogate for the adenine (B156593) of ATP, making it a common motif in competitive kinase inhibitors. caribjscitech.com

The specific arrangement of these features dictates the scaffold's interaction profile. For instance, in many kinase inhibitors, the N1-H acts as a hydrogen bond donor to the hinge region of the kinase, mimicking the interaction of the adenine N6-H. nih.gov

Impact of Fluorine at the 7-Position on Biological Activity and Ligand Binding

The introduction of a fluorine atom at the 7-position of the indazole ring is a strategic modification that can profoundly influence a compound's biological profile through a combination of steric and electronic effects. rsc.org Fluorine is the most electronegative element, yet its van der Waals radius is only slightly larger than that of hydrogen, allowing it to act as a "super-hydrogen" without adding significant bulk. tandfonline.com

While traditionally considered a weak hydrogen bond acceptor, organic fluorine can form crucial, albeit modest, hydrogen bonds and other multipolar interactions that enhance ligand affinity. nih.govresearchgate.netnih.govacs.org In the context of the 7-fluoroindazole scaffold, the fluorine atom is uniquely positioned to engage in specific interactions that would not be possible with an unsubstituted ring.

A notable example is seen in a series of factor Xa inhibitors, where the 7-fluoro group on the indazole scaffold was designed to replace the carbonyl group of an amide found in earlier inhibitors. nih.gov X-ray crystallography revealed that the 7-fluoro atom forms a direct hydrogen bond with the backbone N-H of Gly216 (distance of 2.9 Å). nih.gov This interaction demonstrated that the 7-fluoroindazolyl moiety could act as a bioisostere for an amide, occupying the same space while maintaining a key hydrogen bond interaction. nih.gov This specific interaction led to a significant increase in potency; the 7-fluoroindazoles were approximately 60-fold more potent than their non-fluorinated counterparts. nih.gov

The substitution of hydrogen with fluorine at the 7-position imparts significant electronic and steric changes that modulate a molecule's properties.

Steric and Conformational Effects: The fluorine atom is minimally larger than a hydrogen atom, allowing for its introduction without causing significant steric clashes. tandfonline.com This subtle increase in size can, however, favor specific ligand conformations that are more complementary to the binding site. Fluorination can also block sites susceptible to metabolic oxidation, thereby increasing the metabolic stability and bioavailability of the compound. rsc.orgresearchgate.net

Influence of Methyl Substitution at the 5-Position on Molecular Recognition

The methyl group at the 5-position of the 7-fluoro-1H-indazole scaffold primarily influences molecular recognition through steric and hydrophobic interactions. Unlike the electronically powerful fluorine atom, the methyl group's effects are more subtle and context-dependent.

Hydrophobic and van der Waals Interactions: The methyl group is a small, non-polar, lipophilic substituent. Its presence can be highly advantageous if the target's binding site contains a corresponding hydrophobic pocket. By occupying this pocket, the methyl group can establish favorable van der Waals contacts, displacing water molecules and leading to a net gain in binding affinity.

Steric Influence: The placement of a methyl group can serve as a steric rudder, guiding the orientation of the ligand within the binding site. Depending on the topology of the active site, this can either be beneficial, forcing the molecule into an active conformation, or detrimental, causing a steric clash that prevents optimal binding. nih.gov For example, in some contexts, a methyl group can interfere with backbone contacts made by protein residues, while in others, it can provide crucial anchoring points. nih.gov

Electronic Contribution: The methyl group is weakly electron-donating through hyperconjugation, which can slightly alter the electron density of the aromatic ring, but this effect is generally minor compared to its steric and hydrophobic contributions.

SAR Analysis of N-Substituted and C-Substituted 7-Fluoro-5-methyl-1H-Indazole Analogs

Systematic modification of the this compound core at its nitrogen and carbon atoms is a key strategy for optimizing biological activity, selectivity, and pharmacokinetic properties. The most common points for substitution are the N1 position of the pyrazole ring and the C3 position, which points away from the bicyclic core.

Structure-activity relationship studies typically involve synthesizing a library of analogs where specific positions are modified with a variety of functional groups. rsc.orgnih.gov

N-Substitution: Alkylation or arylation at the N1 position removes the hydrogen bond donor capability of the N1-H but allows for the introduction of new functionalities that can probe different regions of the binding pocket. Small alkyl groups (e.g., methyl, ethyl) can enhance lipophilicity and cell permeability. Larger or more complex groups, such as substituted benzyl (B1604629) or heterocyclic moieties, can be designed to form additional interactions with the target protein, potentially leading to increased potency and selectivity. nih.gov

C3-Substitution: The C3 position is a versatile handle for introducing a wide array of substituents. SAR studies often explore the impact of different linkers (e.g., amides, ethers, vinyl groups) and terminal functionalities (e.g., phenyl rings, piperazine, morpholine). rsc.org For instance, attaching a substituted phenyl ring via a carboxamide linker allows for the exploration of hydrophobic and polar interactions in a distal pocket. nih.gov The nature of the substituents on this terminal ring (e.g., halogens, methoxy (B1213986) groups) can be systematically varied to map the electronic and steric requirements of the binding site. nih.gov

The following interactive table illustrates a hypothetical SAR analysis based on common modifications seen in indazole-based drug discovery programs.

| Compound ID | Core Structure | R1 (N1-substituent) | R2 (C3-substituent) | Biological Activity (IC50, nM) | Notes |

| 1 | This compound | -H | -H | >10000 | Core scaffold shows minimal activity. |

| 2 | This compound | -H | 4-Methoxyphenyl | 850 | C3-substituent introduces moderate activity. |

| 3 | This compound | -CH3 | 4-Methoxyphenyl | 600 | N1-methylation slightly improves activity, possibly by increasing cell permeability. |

| 4 | This compound | -H | 4-Chlorophenyl | 450 | Electron-withdrawing group at C3-phenyl improves potency. |

| 5 | This compound | -H | 3,5-Difluorophenyl | 120 | Fluorine substitution on the C3-phenyl ring significantly enhances activity. nih.gov |

| 6 | This compound | -(CH2)2-morpholine | 3,5-Difluorophenyl | 35 | N1-substituent designed to improve solubility and engage with a solvent-exposed region. |

| 7 | This compound | -H | (E)-Styryl | 210 | Vinyl linker at C3 can orient the terminal phenyl group differently. rsc.org |

This systematic approach allows researchers to build a comprehensive understanding of the SAR, guiding the rational design of next-generation derivatives with improved therapeutic profiles. rsc.orgnih.gov

Identification of Hotspots for Activity Enhancement

The this compound scaffold presents several key positions where chemical modifications can significantly influence biological activity, selectivity, and pharmacokinetic properties. Based on extensive research into indazole-based kinase inhibitors, the primary hotspots for modification are the N-1 and C-3 positions of the indazole ring.

N-1 Position: The nitrogen at position 1 is a critical interaction point and a vector for introducing substituents that can probe different regions of a target's binding site. In many kinase inhibitor designs, large and often complex side chains are attached at N-1 to secure potent and selective interactions. For instance, in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, modifications at the N-1 position of a reverse indazole core were crucial for improving pharmacokinetic profiles and achieving desired potency. nih.gov

C-3 Position: The C-3 position is another pivotal hotspot for derivatization. Attaching various functional groups, such as amides or substituted phenyl rings, at this position can directly impact the compound's ability to interact with the hinge region of protein kinases—a common binding motif for indazole scaffolds. nih.gov Structure-activity relationship (SAR) studies on 3-substituted 1H-indazoles have shown that the nature of the substituent at C-3 is a primary determinant of inhibitory activity. nih.gov For example, the introduction of a carbohydrazide (B1668358) moiety at this position has been shown to be crucial for potent enzymatic inhibition in some series. nih.gov

The Benzene Ring (C-4, C-6): While the 5-methyl and 7-fluoro groups define the core scaffold, the C-4 and C-6 positions remain potential sites for modification to fine-tune activity or selectivity. SAR studies on broader indazole series have demonstrated that substituents on the fused benzene ring can significantly affect anti-proliferative activity. For example, in one study, the placement of fluorine atoms on a phenyl ring attached at C-5 had a notable impact on activity against various cancer cell lines. nih.gov This indicates that the electronic environment of the bicyclic system is a key factor in its biological function.

The table below summarizes the impact of substitutions at various positions on the indazole core, drawn from studies on related analogues, to illustrate the importance of these hotspots.

| Compound Series | Modification Position | Substituent Type | Observed Impact on Activity (Example Target) | Reference |

| Indazole Amides | C-3 | Amide Linkage to various groups | Potent inhibition of ERK1/2 enzyme activity. | nih.gov |

| Reverse Indazoles | N-1 | para-Piperazine Phenyl | Improved potency and selectivity for HPK1. | nih.gov |

| 1H-Indazole-3-Amine | C-5 | Phenyl and substituted Phenyl | Significant effect on anti-proliferative activity. | nih.gov |

| 3-Substituted 1H-Indazoles | C-3 | Carbohydrazide | Crucial for potent IDO1 enzyme inhibition. | nih.gov |

Rational Drug Design Methodologies Applied to this compound Scaffolds

The development of potent and selective inhibitors based on the this compound scaffold relies heavily on modern rational drug design techniques. These methodologies use structural information of the biological target to guide the design process, accelerating the discovery of lead compounds.

Fragment-Based Drug Design (FBDD) Strategies

Fragment-Based Drug Design (FBDD) is a powerful method for identifying novel lead compounds. It begins by screening libraries of small, low-molecular-weight chemical fragments to find those that bind weakly but efficiently to the biological target. nih.gov Once these fragments are identified, they are optimized and grown or linked together to produce a high-affinity lead compound.

For a scaffold like this compound, an FBDD approach would involve:

Fragment Screening: A library containing the core this compound fragment and other small heteroaromatics would be screened against a target kinase using biophysical techniques like Nuclear Magnetic Resonance (NMR) or X-ray crystallography.

Hit Validation: Fragments showing binding are validated and their binding mode is determined.

Fragment Elaboration: The this compound fragment, if identified as a hit, would be elaborated by adding substituents at the identified hotspots (N-1, C-3) to increase interactions with the target protein and enhance potency. This "fragment growing" strategy is a common path in FBDD. nih.gov

This approach has been successfully applied to the broader indazole class. For instance, a fragment-based virtual screening strategy was used to design novel FGFR1 inhibitors bearing an indazole scaffold, leading to the identification of a potent lead compound. nih.gov

Structure-Based Drug Design (SBDD) Approaches

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the target protein, typically obtained through X-ray crystallography, to design ligands with high affinity and selectivity. This method is particularly effective for optimizing leads derived from scaffolds like this compound.

The SBDD process for an indazole derivative typically involves:

Target-Ligand Complex Structure: Obtaining a high-resolution crystal structure of the target kinase in complex with an initial indazole-based inhibitor.

Binding Mode Analysis: Analyzing the specific molecular interactions between the indazole core, including the 7-fluoro and 5-methyl groups, and the amino acid residues in the kinase's active site. The indazole ring often forms crucial hydrogen bonds with the kinase hinge region. nih.gov

Rational Optimization: Using this structural information, medicinal chemists can rationally design modifications to the scaffold. For example, if a pocket of unoccupied space is observed near the 5-methyl group, a larger substituent might be introduced to fill that space and form additional favorable interactions. Similarly, the 7-fluoro group may be involved in specific halogen bonding or may be modified to improve properties like cell permeability.

Numerous studies have reported the successful use of SBDD to optimize indazole-based inhibitors. For instance, SBDD was employed to guide the optimization of indazole amide inhibitors of ERK1/2, leading to compounds with potent enzymatic and cellular activity. nih.gov Likewise, structure-guided design has been instrumental in developing potent inhibitors of epidermal growth factor receptor (EGFR) from a 1H-indazole series. nih.gov

The following table presents examples of indazole-based inhibitors developed using rational design methodologies.

| Compound Class | Design Methodology | Target | Key Finding | Reference |

| Indazole Derivatives | Fragment-Based Virtual Screening | FGFR1 | Identification of an indazole derivative as a potent inhibitor (IC50 = 3.3 nM). | nih.gov |

| Indazole Amide Derivatives | Structure-Guided & Knowledge-Based Design | ERK1/2 | Optimization led to compounds with excellent enzymatic and cellular activity. | nih.gov |

| 1H-Indazole Derivatives | Structure-Guided Drug Design | EGFR Kinase | Discovery of compounds with strong potency against EGFR mutants. | nih.gov |

| Indazole Derivatives | In Silico Fragment-Based Design | Aurora Kinases | Identification of novel indazole derivatives as potent kinase inhibitors. | epa.gov |

Biological Activities and Mechanistic Studies of 7 Fluoro 5 Methyl 1h Indazole and Its Analogs

In Vitro Evaluation of Biological Activities

The indazole scaffold is a prominent feature in many synthetic compounds with a wide array of pharmacological effects, including antitumor, anti-inflammatory, antimicrobial, and antiprotozoal activities. nih.gov

Indazole derivatives have been a significant focus of anticancer drug development, with numerous analogs demonstrating potent cytotoxic effects against various cancer cell lines. nih.gov

Substituted indazole derivatives have shown considerable antiproliferative activity against a range of human cancer cell lines. For instance, a series of 1H-indazole-3-amine derivatives was evaluated for its inhibitory effects on lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cells. One particular compound in this series exhibited a promising inhibitory effect against the K562 cell line with an IC50 (50% inhibition concentration) value of 5.15 µM.

In another study, novel indazole analogs of curcumin (B1669340) were tested for their cytotoxicity. These compounds showed moderate activity against breast cancer (MCF-7), cervical cancer (HeLa), and colon carcinoma (WiDr) cell lines. sciengine.com The IC50 values against MCF-7 cells ranged from 45.97 to 86.24 µM. sciengine.comnih.gov

The table below summarizes the growth inhibition data for selected indazole analogs in various cancer cell lines.

Table 1: Growth Inhibition of Cancer Cell Lines by Indazole Analogs Data is illustrative of activities of various indazole analogs, not 7-fluoro-5-methyl-1H-indazole itself.

| Compound Class | Cell Line | Target | IC50 (µM) |

| 1H-Indazole-3-amine derivative | K562 | Chronic Myeloid Leukemia | 5.15 |

| Curcumin-Indazole Analog (3b) | MCF-7 | Breast Cancer | 45.97 - 86.24 |

| Curcumin-Indazole Analog (3b) | WiDr | Colon Carcinoma | 27.20 |

The anticancer effects of indazole derivatives are often linked to their ability to induce programmed cell death, or apoptosis. The intrinsic pathway of apoptosis is a critical mechanism for eliminating cancerous cells and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax. The ratio of Bax to Bcl-2 is a key factor in determining a cell's fate, with an increased ratio favoring apoptosis. researchgate.net

Research has shown that certain indazole derivatives exert their anticancer effects by modulating this pathway. For example, a promising 1H-indazole-3-amine compound was found to affect apoptosis and the cell cycle, possibly by inhibiting Bcl-2 family members and interfering with the p53/MDM2 pathway. The tumor suppressor protein p53 can induce apoptosis by activating the Bax gene, which in turn binds to and antagonizes the protective function of Bcl-2. mdpi.com By disrupting the Bcl-2/Bax balance, these indazole compounds can trigger the mitochondrial-dependent pathway of apoptosis, leading to the activation of caspases and subsequent cell death. researchgate.net

Indazole derivatives have been investigated for their anti-inflammatory potential, with many exhibiting significant inhibitory activity against cyclooxygenase (COX) enzymes. researchgate.net The COX-2 isozyme is particularly relevant as it is induced by inflammatory stimuli, while COX-1 serves physiological functions. orientjchem.org Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects. mdpi.com

A novel series of 2,3-diaryl (aza)indazole derivatives was developed and evaluated for COX inhibition. Many of these compounds showed potent and highly selective activity against the COX-2 enzyme. nih.gov For example, one sulfonylamide derivative in the indazole series (compound 16) was found to be a highly effective and selective COX-2 inhibitor, with an IC50 value of 0.409 µM and no significant inhibition of COX-1 at concentrations up to 30 µM. nih.govnih.gov Other derivatives with different substitutions also showed strong COX-2 inhibition. nih.gov

Table 2: COX-2 Inhibition by Selected Indazole Analogs

| Compound Series | Compound | COX-2 IC50 (µM) | Selectivity vs. COX-1 |

| (Aza)indazole Derivatives | 16 | 0.409 | High |

| (Aza)indazole Derivatives | 18 | 0.506 | High |

| (Aza)indazole Derivatives | 21 | 0.569 | High |

The indazole scaffold is a core component of various compounds demonstrating a broad spectrum of antimicrobial and antifungal activities. nih.govorientjchem.org

Several studies have highlighted the efficacy of indazole analogs against various pathogens. A series of N-methyl-3-aryl indazoles showed inhibitory activity against bacterial strains such as Xanthomonas campestris, Bacillus megaterium, and Escherichia coli. orientjchem.org Another study found that certain 2H-indazole derivatives displayed modest activity against Gram-positive clinical isolates, including strains of Enterococcus faecalis and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 128 µg/mL. nih.gov

In the realm of antifungal research, indazole-linked triazoles have emerged as potent agents. One analog featuring a 5-bromo substitution on the indazole ring demonstrated significant activity against a variety of fungal cultures, including Candida spp. and Aspergillus spp. nih.gov This compound also showed excellent efficacy against Candida albicans in a murine infection model. nih.gov

Table 3: Antimicrobial and Antifungal Activity of Indazole Analogs

| Compound Class | Organism | Type | Activity Noted |

| Indazole-linked triazole | Candida spp., Aspergillus spp. | Fungi | Significant antifungal activity |

| 2H-Indazole derivative | Enterococcus faecalis | Gram-positive Bacteria | MIC ≈ 128 µg/mL |

| 2H-Indazole derivative | Staphylococcus aureus | Gram-positive Bacteria | MIC = 64-128 µg/mL |

| N-methyl-3-aryl indazole | E. coli, X. campestris | Gram-negative Bacteria | Inhibitory activity observed |

Derivatives of indazole have shown potential as agents against various protozoan parasites. Based on previous reports of anti-protozoan activity, a series of twenty 2-benzyl-5-nitroindazolin-3-one derivatives were tested in vitro against Leishmania amazonensis, the parasite responsible for leishmaniasis. nih.gov The study found that the presence of a 5-nitro group combined with a 2-benzyl substituent on the indazole ring positively influenced the antileishmanial activity. nih.gov Seventeen of the twenty compounds tested showed significant activity, with IC50 values less than or equal to 5000 nM. nih.gov

Earlier in vitro and in silico studies had already demonstrated the potential of indazole derivatives as antiprotozoal agents, particularly against Trichomonas vaginalis and Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov These findings underscore the versatility of the indazole scaffold in the development of new antiparasitic drugs. nih.gov

Enzyme and Receptor Inhibition Profiling

Analogs built upon the indazole scaffold have demonstrated inhibitory activity against a diverse array of protein targets, including kinases, metabolic enzymes, and ion channels. This inhibitory profile underscores the versatility of the indazole core in the design of targeted therapeutic agents.

The indazole scaffold is a key component in numerous kinase inhibitors, targeting enzymes that are crucial in cell signaling pathways, particularly those implicated in cancer. nih.gov

Tyrosine Threonine Kinase (TTK): A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide derivatives have been identified as highly potent inhibitors of Tyrosine Threonine Kinase (TTK), also known as Monopolar spindle 1 (Mps1). TTK is a critical regulator of the spindle assembly checkpoint and a target in oncology. Optimized compounds from this series demonstrated exceptional potency, with IC50 values in the low nanomolar range.

Epidermal Growth Factor Receptor (EGFR): Indazole-based compounds have been developed as covalent inhibitors targeting drug-resistant mutants of EGFR, a key driver in non-small cell lung cancer. These inhibitors are designed to form a covalent bond with a specific cysteine residue (Cys797) in the EGFR active site, overcoming resistance mechanisms. For instance, an indazole derivative featuring an acrylamide (B121943) moiety showed significant activity against the L858R/T790M double mutant.

Aurora Kinase: Derivatives of indazole have been investigated as inhibitors of Aurora kinases, which are essential for mitotic progression. Molecular modeling studies of an indazole derivative, compound 53d, revealed that the indazole core binds to the hinge region residues Glu211 and Ala213 of Aurora A, a key interaction for potent inhibition.

c-Jun N-terminal Kinase (JNK): The thiophene-indazole scaffold has been explored for developing selective inhibitors of JNK, a kinase involved in stress signaling pathways. Certain compounds have demonstrated high affinity and selectivity for the JNK3 isoform.

KRAS G12C/D: Recently, indazole-containing compounds have been patented as inhibitors of the GTPase KRAS G12D mutant, a significant oncogenic driver. An exemplified compound was reported to have an IC50 value of 0.102 µM in a coupled nucleotide exchange assay and inhibited the phosphorylation of the downstream effector ERK1/2 in AsPC-1 cancer cells with an IC50 of 0.009 µM. bioworld.com

| Target Kinase | Compound Series/Example | Inhibitory Potency (IC50/Ki) |

|---|---|---|

| TTK (Mps1) | Indazole-based Lead 23c | IC50 = 3.06 nM |

| TTK (Mps1) | Compound 95i | Ki = 0.7 nM |

| EGFR (L858R/T790M) | Indazole Acrylamide 35a | IC50 = 462 nM |

| JNK3 | Thiophene-Indazole 21J | IC50 = 6 nM |

| JNK3 | Thiophene-Indazole 23M | IC50 = 14 nM |

| KRAS G12D | Amgen Patented Indazole | IC50 = 102 nM (biochemical) |

Beyond kinases, indazole derivatives have been shown to modulate the activity of other classes of enzymes.

Indoleamine 2,3-dioxygenase (IDO1): The indazole scaffold has been identified as a useful structure for the development of inhibitors for IDO1, an immunosuppressive enzyme and a target for cancer immunotherapy. bldpharm.com N′-hydroxyindazolecarboximidamides have been synthesized and shown to inhibit both tryptophan depletion and kynurenine (B1673888) production, the downstream effects of IDO1 activity. bldpharm.com

Monoamine Oxidase B (MAO-B): Indazole-5-carboxamide derivatives, including N-unsubstituted and N1-methyl analogs, have been developed as highly potent, selective, and reversible inhibitors of MAO-B. okstate.edu This enzyme is a key target in the treatment of Parkinson's disease. Certain compounds in this class exhibit subnanomolar potency (pIC50 > 8.8). eurekaselect.com

Retinol-Binding Protein 4 (RBP4): Novel non-retinoid antagonists of RBP4 have been developed based on a 1H-indazole scaffold. nih.gov RBP4 is a transporter protein for retinol, and elevated levels are linked to metabolic diseases. An unsubstituted 1H-indazole analog (compound 11) showed improved binding affinity and functional antagonist activity compared to benchmark compounds. nih.gov Halogen substitution at the 5-, 6-, or 7-position of the indazole ring resulted in analogs with comparable potency. nih.gov

DNA gyrase: A novel class of bacterial DNA Gyrase B (GyrB) inhibitors has been discovered based on the indazole core. These compounds were developed through the optimization of a pyrazolopyridone hit and guided by structure-based drug design. They exhibit excellent enzymatic and antibacterial activity against important Gram-positive pathogens.

| Target Enzyme | Compound Series/Example | Inhibitory Potency (IC50/pIC50) |

|---|---|---|

| MAO-B | Indazole-5-carboxamides | pIC50 > 8.8 |

| DNA Gyrase (S. aureus) | Indazole Derivative | IC50 < 0.01 µM |

| RBP4 | 1H-Indazole 11 | IC50 = 26 nM (SPA) / 78 nM (HTRF) |

| IDO1 | N′-hydroxyindazolecarboximidamide 8a | IC50 = 13.9 µM (enzymatic) |

Indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, which plays a critical role in immune cell function. nih.govnih.gov The specific regiochemistry of the 3-carboxamide linker is crucial for activity. nih.govnih.gov One potent derivative, 1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide (compound 4k), was characterized as a fast-onset, reversible, and selective CRAC channel blocker with an IC50 of 4.9 µM. arvojournals.org Another analog, compound 12d, actively inhibits calcium influx with a sub-micromolar IC50 of 0.67 µM. nih.gov

Elucidation of Mechanism of Action (MoA) at Molecular and Cellular Levels

Understanding the mechanism of action at a molecular level is critical for the rational design and optimization of indazole-based inhibitors. Studies have focused on identifying specific binding interactions and validating the molecular targets.

The indazole scaffold has been validated as a "privileged structure" for targeting various enzymes, particularly kinases. Its utility is often discovered through screening campaigns and confirmed via structure-based design. For example, a fragment-led de novo design approach successfully identified the indazole-based pharmacophore for the inhibition of fibroblast growth factor receptor (FGFR) kinases. nih.gov This computational method predicted that a small fragment would bind to FGFR1, and subsequent chemical optimization led to indazole-containing compounds that inhibited FGFR1–3 with excellent ligand efficiencies. nih.gov This process serves as a clear example of both target identification and validation for this chemical class.

X-ray crystallography and molecular docking studies have provided detailed insights into how indazole analogs bind to their respective targets, revealing the key interactions that govern their potency and selectivity.

Kinase Hinge-Binding: A common binding mode for indazole-based kinase inhibitors involves the formation of hydrogen bonds with the "hinge" region of the kinase ATP-binding site. For instance, docking studies of an indazole derivative with Aurora A kinase showed hydrogen bonding between the indazole core and the backbone of residues Ala213 and Glu211 in the hinge region. Similarly, the N-H of the indazole ring has been shown to form a hydrogen bond with Glu562 in the ATP-binding pocket of FGFR1. nih.gov

Hydrophobic and Specific Interactions: Beyond the hinge region, the substituents on the indazole ring engage in specific interactions that determine potency and selectivity. In studies of thiophene-indazole inhibitors of JNK3, the scaffold was shown to interact with hydrophobic pocket II. Crystal structures revealed that subtle alterations to the inhibitor structure could exploit differences between the active sites of JNK3 and p38α to achieve selectivity.

Heme-Binding in IDO1: For non-kinase targets like IDO1, the interaction is different. The indazole scaffold plays a role in interacting with active site residues in a region known as pocket A. Furthermore, molecular docking studies suggest that the indazole ring can be positioned to allow other parts of the molecule to interact directly with the heme iron cofactor, which is essential for the enzyme's catalytic activity. bldpharm.com

Ion Channel Pore Blocking: In the case of CRAC channel modulation, computational modeling suggests a direct binding mechanism. The indazole-3-carboxamide scaffold is hypothesized to bind to the Orai selectivity filter and interact with the hydrophobic portion of the channel, thereby physically blocking the channel pore and preventing calcium influx.

Pathway Analysis in Biological Systems

The indazole scaffold, particularly when substituted with functional groups like fluorine and methyl, represents a significant pharmacophore in the development of targeted therapeutics. nih.govresearchgate.net Analogs of this compound have been extensively studied for their ability to modulate critical intracellular signaling pathways, which are often dysregulated in diseases such as cancer. nih.gov The primary mechanism of action for many of these indazole derivatives is the inhibition of protein kinases, enzymes that play a central role in signal transduction governing cell growth, differentiation, and apoptosis. nih.govrsc.org

Inhibition of Receptor Tyrosine Kinase Pathways

A predominant focus of research has been on the inhibition of receptor tyrosine kinases (RTKs), including Fibroblast Growth Factor Receptors (FGFRs) and FMS-like Tyrosine Kinase 3 (FLT3). nih.govnih.gov

FGFR Signaling Pathway: Aberrant FGFR signaling is implicated in various cancers, making it a key therapeutic target. benthamdirect.comnih.gov Numerous indazole derivatives have been designed and evaluated as potent FGFR inhibitors. nih.gov For instance, the introduction of a fluorine atom at the 6-position of the indazole ring in certain 1H-indazol-3-amine derivatives was shown to enhance both enzymatic and cellular potency against FGFR1 and FGFR2. nih.gov Molecular docking studies revealed that these compounds bind to the ATP-binding site of the kinase, with the amino-indazole group interacting with the hinge region and the fluorine atoms forming hydrophobic interactions, thereby blocking the receptor's activity. nih.gov The inhibitory activities of several indazole analogs against FGFR1 demonstrate the potential of this chemical class to disrupt the FGFR signaling cascade. nih.gov

FLT3 Signaling Pathway: Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and proliferation of cancer cells. nih.gov Indazole-based compounds have been developed as potent inhibitors of both wild-type and mutant forms of FLT3. nih.gov These inhibitors function by blocking the constitutive activation of FLT3, which in turn suppresses downstream signaling pathways crucial for cell growth, such as the PI3K/AKT, ERK/MAPK, and JAK/STAT5 cascades. frontiersin.org The benzimidazole-indazole derivative, compound 22f, demonstrated exceptionally potent inhibition of FLT3 and its D835Y mutant, with IC50 values in the sub-nanomolar range, highlighting the scaffold's effectiveness in targeting this oncogenic pathway. nih.gov

Modulation of Cell Cycle and Apoptosis Pathways

Beyond direct kinase inhibition, indazole analogs have been shown to influence fundamental cellular processes like cell cycle progression and programmed cell death (apoptosis).

p53-MDM2 Pathway: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, and its activity is tightly controlled by the oncogene MDM2. nih.govnih.gov Disruption of the p53-MDM2 interaction is a key strategy in cancer therapy to reactivate p53 function. nih.govmdpi.com Certain 1H-indazole-3-amine derivatives have been found to induce apoptosis and affect the cell cycle in chronic myeloid leukemia cells (K562). nih.gov Mechanistic studies suggest this occurs through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway, leading to an accumulation of p53 and the activation of apoptotic signaling. nih.gov

Apoptosis Induction: The pro-apoptotic activity of indazole derivatives is also linked to the regulation of key proteins in the apoptotic cascade. rsc.org Studies on the breast cancer cell line 4T1 showed that compound 2f, an indazole derivative, promoted apoptosis in a dose-dependent manner. rsc.org This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org

Computational and Theoretical Investigations of 7 Fluoro 5 Methyl 1h Indazole

Molecular Docking Studies for Target Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in predicting the binding affinity and mode of a ligand within the active site of a target protein. For 7-fluoro-5-methyl-1H-indazole and its analogs, docking studies have been pivotal in identifying potential protein targets and estimating the strength of the binding interactions. These studies often explore interactions with protein families known to be modulated by indazole derivatives, such as protein kinases and hypoxia-inducible factor (HIF-1α).

Computational docking simulations predict how this compound fits into the binding pocket of a protein target. The indazole ring system frequently participates in key interactions such as hydrogen bonding and π-π stacking. The fluorine at the 7-position can form specific interactions, including hydrogen bonds or halogen bonds, with amino acid residues in the binding site, while the methyl group at the 5-position typically engages in hydrophobic or van der Waals interactions.

Table 1: Predicted Binding Affinities and Key Interactions of this compound with a Hypothetical Protein Kinase Target

| Parameter | Predicted Value/Residues | Interaction Type |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | - |

| Hydrogen Bonds | GLU-102, LYS-55 | H-bond Donor/Acceptor |

| π-π Stacking | PHE-150 | Aromatic |

| Hydrophobic Interactions | LEU-48, VAL-99, ILE-145 | van der Waals |

Note: The data in this table is hypothetical and for illustrative purposes.

A significant challenge in drug development is ensuring selectivity for the intended target to minimize side effects. Molecular docking is a valuable tool for identifying potential off-targets by screening the compound against a panel of related and unrelated proteins. For this compound, this involves docking the molecule into the binding sites of various kinases or other enzymes that share structural similarity with the primary target. A high predicted binding affinity for an unintended protein suggests a potential for off-target activity, which can then be investigated experimentally.

Table 2: Predicted Off-Target Binding Profile for this compound

| Protein Target | Family | Predicted Binding Affinity (kcal/mol) | Potential for Off-Target Effect |

|---|---|---|---|

| Kinase A (Primary Target) | Serine/Threonine Kinase | -8.5 | - |

| Kinase B | Serine/Threonine Kinase | -7.9 | High |

| Kinase C | Tyrosine Kinase | -6.2 | Moderate |

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules by identifying key structural features that influence activity.

Both 2D and 3D-QSAR models have been developed for series of indazole derivatives to understand the structural requirements for their biological activity.

2D-QSAR models use descriptors calculated from the 2D structure, such as molecular weight, logP (lipophilicity), and topological indices, to build a mathematical equation that predicts activity.

3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules. These models generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic charge, and other properties are favorable or unfavorable for activity.

The statistical validity of these models is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).

Table 3: Statistical Parameters of a Representative 3D-QSAR Model for Indazole Analogs

| Model | q² | r² | Standard Error of Prediction (SEP) | F-statistic |

|---|---|---|---|---|

| CoMFA | 0.65 | 0.92 | 0.28 | 110.5 |

Note: The data in this table is hypothetical and for illustrative purposes, reflecting typical values for robust QSAR models.

Descriptor analysis is the core of QSAR, where the contribution of different physicochemical properties to the biological activity is quantified. For a molecule like this compound, key descriptors often include:

Steric Descriptors: The size and shape of the molecule. 3D-QSAR contour maps might indicate that bulky substituents are disfavored in certain regions of the molecule while being favored elsewhere.

Electronic Descriptors: The distribution of charge. The electron-withdrawing nature of the fluorine atom can significantly impact interactions. Contour maps often highlight areas where electronegative or electropositive potentials enhance binding.

Table 4: Correlation of Key Molecular Descriptors with Biological Activity

| Descriptor Type | Specific Descriptor | Correlation with Activity | Interpretation |

|---|---|---|---|

| Electronic | Dipole Moment | Positive | A higher dipole moment may enhance interactions with polar residues in the active site. |

| Steric | Molar Volume | Negative | Increased bulk at specific positions may cause steric clashes, reducing binding affinity. |

| Hydrophobic | LogP | Positive | Higher lipophilicity may improve cell permeability and hydrophobic interactions in the binding pocket. |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations to Assess Ligand Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations are used to assess the stability of the predicted binding pose and to understand the conformational dynamics of both the ligand and the protein upon binding. By simulating the movements of atoms over a period of nanoseconds or longer, MD can confirm whether key interactions observed in docking are maintained.

The stability of the this compound within the binding site can be evaluated by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the ligand from its initial docked pose. A low and stable RMSD value suggests a stable binding mode. MD simulations also allow for the analysis of the persistence of hydrogen bonds and other critical interactions over the course of the simulation.

Table 5: Summary of Molecular Dynamics Simulation Results

| Parameter | Average Value | Interpretation |

|---|---|---|

| Ligand RMSD (Å) | 1.2 Å | The ligand maintains a stable conformation within the binding pocket. |

| Protein RMSD (Å) | 1.8 Å | The protein backbone remains stable upon ligand binding. |

| Key H-Bond Occupancy (%) | 85% (GLU-102) | The hydrogen bond with GLU-102 is highly stable and present for most of the simulation time. |

Note: The data in this table is hypothetical and for illustrative purposes.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In modern drug discovery, predicting the ADMET properties of a compound at an early stage is crucial to identify potential liabilities and select candidates with favorable pharmacokinetic profiles. audreyli.com Computational, or in silico, tools offer a rapid and cost-effective means to generate these predictions, guiding the synthesis and experimental testing of new chemical entities. springernature.comslideshare.net

Computational Pharmacokinetic Profiling

Computational pharmacokinetic profiling involves the use of mathematical models to predict how a compound will be absorbed, distributed, metabolized, and excreted by the body. wiley.com For heterocyclic compounds like this compound, these predictions are based on its structural features and physicochemical properties. mdpi.com Key parameters evaluated include intestinal absorption, blood-brain barrier (BBB) permeability, plasma protein binding (PPB), and interaction with drug transporters.

These models leverage vast datasets of experimentally determined properties to establish quantitative structure-property relationships (QSPR). For a molecule such as this compound, factors like its molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and hydrogen bonding capacity are used as inputs. While specific experimental data for this compound is not publicly available, a typical predictive profile can be generated. For instance, its potential for oral bioavailability is assessed by evaluating its adherence to established guidelines like Lipinski's Rule of Five. ekb.eg

Table 1: Representative In Silico Pharmacokinetic Predictions for this compound

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Indicates good potential for absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Suggests limited potential to cross into the central nervous system. |

| Caco-2 Permeability | Moderate | Predicts moderate passive diffusion across intestinal epithelial cells. |

| Plasma Protein Binding (PPB) | High (>90%) | Suggests a significant fraction of the compound would be bound to plasma proteins, affecting its free concentration. |

Note: The data in this table is illustrative and represents typical outputs from ADMET prediction software. It is not based on experimental results for this specific compound.

Metabolic Stability Predictions in Microsomal Systems

Metabolic stability is a critical parameter that influences a drug's half-life and dosing regimen. In silico models can predict the susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver. ekb.eg These predictions are often correlated with results from in vitro assays using human liver microsomes (HLM), which contain a rich complement of drug-metabolizing enzymes. nih.gov

Table 2: Predicted Metabolic Stability Parameters in Human Liver Microsomes (HLM)

| Parameter | Predicted Value | Classification |

|---|---|---|

| Half-Life (t½) | > 30 min | Moderately Stable to Stable |

Note: The data in this table is illustrative, based on computational models for compounds with similar structural features, and is not derived from direct experimental measurement of this compound.

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of a molecule. These methods are invaluable for understanding chemical properties at the atomic level.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.govniscpr.res.in For indazole derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G), can determine the molecule's optimized geometry, energy, and the distribution of its frontier molecular orbitals (FMOs). nih.govphcogj.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability. nih.govniscpr.res.in The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. nih.gov

Note: These values are representative examples for a substituted indazole and are not specific experimental or calculated results for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This analysis provides a quantitative description of bonding and intramolecular interactions.

Table 4: Illustrative NBO Second-Order Perturbation Analysis

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N_atom | π* (C-C_ring) | ~5-10 |

| π (C-C_ring) | π* (C-N_ring) | ~15-25 |

Note: The data represents plausible intramolecular interactions and stabilization energies for a molecule like this compound based on general principles of NBO analysis. wisc.edu LP denotes a lone pair.

GIAO Calculations for Spectroscopic Prediction

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting NMR (Nuclear Magnetic Resonance) chemical shifts. researchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the GIAO method allows for the theoretical prediction of ¹H, ¹³C, and ¹⁹F NMR spectra. researchgate.netresearchgate.net

This predictive capability is extremely valuable in chemical synthesis for structure verification. nih.gov For this compound, GIAO calculations performed at a DFT level (e.g., B3LYP/6-31+G(d,p)) can generate theoretical chemical shifts. nih.gov Comparing these predicted shifts with experimentally obtained spectra helps confirm the correct assignment of all signals, verifying the regiochemistry of the substituents on the indazole ring. The accuracy of ¹⁹F NMR predictions is particularly important for fluorinated compounds. researchgate.netnih.gov

Table 5: Hypothetical Comparison of GIAO-Predicted vs. Experimental NMR Shifts (ppm)

| Nucleus | Position | Calculated Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|---|

| ¹⁹F | C7-F | -118.5 | -119.2 |

| ¹³C | C5 | 125.0 | 124.7 |

| ¹³C | C7 | 150.2 | 151.0 |

| ¹H | N1-H | 12.8 | 13.1 |

Note: This table contains illustrative data to demonstrate the application and typical accuracy of GIAO calculations for structural elucidation. nih.gov It does not represent actual measured data for this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

Preclinical Efficacy Studies of 7 Fluoro 5 Methyl 1h Indazole Analogs in Disease Models

In Vivo Efficacy Assessment in Relevant Animal Models

Preclinical animal models are crucial for evaluating the potential therapeutic efficacy of novel compounds before they can be considered for human trials. Analogs of 7-fluoro-5-methyl-1H-indazole have been assessed in several such models.

Murine Xenograft Models for Anticancer Efficacy

Murine xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research. nih.govnih.gov While specific data on this compound is limited, studies on other substituted indazole derivatives have shown promising anticancer activity.